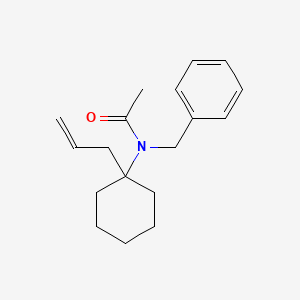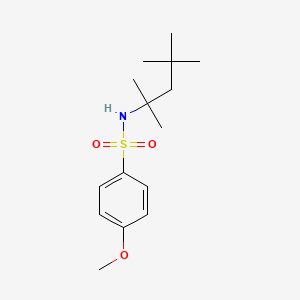![molecular formula C17H14N2O5 B5758748 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)
3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly known as APIP and is a potent inhibitor of aminopeptidase N (APN), which is an enzyme that plays a crucial role in various physiological processes. The synthesis of APIP is a complex process that involves several steps, and its mechanism of action and biochemical effects have been extensively studied.
Mecanismo De Acción
APIP is a potent inhibitor of 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, which is an enzyme that plays a crucial role in various physiological processes. 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid is involved in the degradation of various peptides, including enkephalins, substance P, and bradykinin. By inhibiting 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, APIP can modulate the levels of these peptides and exert its physiological effects. Additionally, APIP has been shown to inhibit the formation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
APIP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels. Additionally, APIP has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, APIP has been shown to modulate the levels of various peptides, including enkephalins, substance P, and bradykinin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APIP has several advantages for lab experiments. It is a potent inhibitor of 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, which makes it a useful tool for studying the physiological effects of 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid inhibition. Additionally, APIP has been extensively studied, and its mechanism of action and biochemical effects are well-characterized. However, APIP also has some limitations. It is a complex molecule that requires a multistep synthesis, which can make it difficult to obtain in large quantities. Additionally, APIP can be unstable under certain conditions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for APIP research. One potential area of research is the development of more efficient synthesis methods for APIP. Additionally, further studies are needed to fully understand the mechanism of action of APIP and its physiological effects. Furthermore, APIP has shown promise as a potential therapeutic agent for various diseases, and more research is needed to explore its potential clinical applications. Finally, APIP can be used as a diagnostic tool for various diseases, and further studies are needed to explore its potential diagnostic applications.
Métodos De Síntesis
The synthesis of APIP is a complex process that involves several steps. The first step involves the reaction of 2-nitrophenol with 3-aminophenol in the presence of potassium carbonate to form 3-(2-nitrophenoxy)aniline. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(5-(2-nitrophenoxy)-1,3-dioxoisoindolin-2-yl)propanoic acid ethyl ester. The final step involves the hydrolysis of the ethyl ester group to form 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid.
Aplicaciones Científicas De Investigación
APIP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides. Additionally, APIP has been studied for its potential use as a diagnostic tool for various diseases, as 3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid is overexpressed in many cancer cells.
Propiedades
IUPAC Name |
3-[5-(3-aminophenoxy)-1,3-dioxoisoindol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c18-10-2-1-3-11(8-10)24-12-4-5-13-14(9-12)17(23)19(16(13)22)7-6-15(20)21/h1-5,8-9H,6-7,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNQQIQRQYNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)
![1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)

![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)


![{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5758757.png)
![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
